molecular formula C26H23N5OS B2670366 4-methyl-N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-32-9

4-methyl-N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

货号: B2670366
CAS 编号: 872995-32-9
分子量: 453.56
InChI 键: BTLOQURMGMKTRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Triazolo[4,3-b]Pyridazine Derivatives

The triazolo[4,3-b]pyridazine scaffold emerged as a critical heterocyclic framework in medicinal chemistry during the late 20th century, driven by its structural similarity to purine bases and its adaptability for functionalization. Early synthetic routes, such as those described by Zalesov et al., relied on furan-4,5-dione intermediates but faced limitations in substituent diversity. Breakthroughs in the 2010s, including titanium-mediated aldol reactions and diazo transfer protocols, enabled the introduction of alkyl, cycloalkyl, aryl, and heteroaryl groups at the pyridazine core. For example, methyl acetoacetate-based syntheses allowed the creation of α-diazo-β-ketoesters, which were subsequently functionalized into thieno[3,2-c]pyridazines and novel fused systems like 5H,6H,7H-pyridazino[4,3-e]diazepine. These advances laid the groundwork for modern derivatives such as 4-methyl-N-(2-(6-((naphthalen-1-ylmethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, which integrates a naphthalenylmethylthio moiety to enhance target engagement.

Significance in Heterocyclic Medicinal Chemistry

The triazolo[4,3-b]pyridazine nucleus has become a cornerstone in drug discovery due to its dual hydrogen-bonding capacity and π-π stacking interactions, which mimic endogenous nucleotides. This scaffold has shown promise across therapeutic areas:

  • Oncology : Derivatives like compound 22i (triazolo[4,3-a]pyrazine with a 4-oxo-pyridazinone group) inhibit c-Met kinase at nanomolar concentrations (IC~50~ = 48 nM) and exhibit potent anti-proliferative activity against A549 (0.83 ± 0.07 μM) and MCF-7 (0.15 ± 0.08 μM) cell lines.
  • Antiparasitics : Triazolopyridazines such as SLU-2633 demonstrate submicromolar efficacy against Cryptosporidium parvum (EC~50~ = 0.17 μM), with optimized analogs improving lipophilic efficiency (LipE) scores while reducing hERG channel affinity.
  • Antimicrobials : Triazolo[4,5-d]pyrimidine derivatives like Triafluocyl inhibit biofilm formation on medical devices, showcasing the scaffold’s versatility beyond traditional therapeutic domains.

The naphthalenylmethylthio substituent in 4-methyl-N-(2-(6-((naphthalen-1-ylmethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide likely enhances hydrophobic interactions with target proteins, as evidenced by similar modifications in 22i and SLU-2633.

Current Research Landscape and Identified Knowledge Gaps

Recent studies have focused on three key areas:

  • Structural Optimization : Efforts to replace the triazolopyridazine head group with azabenzothiazoles or pyridazines have yielded mixed results, with most analogs (e.g., 31b ) showing reduced potency (EC~50~ = 1.2–6.1 μM).
  • Mechanistic Elucidation : While c-Met kinase inhibition is well-characterized for oncology applications, the exact targets of anti-Cryptosporidium triazolopyridazines remain unclear.
  • Synthetic Challenges : Transesterification side reactions during thioglycolate condensations complicate the introduction of ester groups at specific positions.

Critical gaps include:

  • Limited data on the pharmacokinetic properties of naphthalene-containing derivatives.
  • Unresolved structure-activity relationships (SAR) for sulfur-linked substituents in the 6-position of the pyridazine ring.
  • Insufficient exploration of off-target effects, particularly for derivatives with extended aromatic systems.

Research Objectives and Scope of Investigation

This article addresses the following objectives:

  • Systematically analyze the synthetic pathways enabling the incorporation of naphthalenylmethylthio groups into the triazolo[4,3-b]pyridazine core.
  • Evaluate the role of the benzamide moiety in modulating target selectivity, drawing parallels to related derivatives like 22i .
  • Identify potential applications in kinase inhibition and antiparasitic therapy based on established SAR trends.

The scope excludes clinical translation aspects (e.g., dosage, safety) to focus on chemical and mechanistic insights.

Structural Analysis Table

Component Role in 4-Methyl-N-(2-(6-((Naphthalen-1-ylmethyl)Thio)-Triazolo[4,3-b]Pyridazin-3-yl)Ethyl)Benzamide Analogous Derivatives
Triazolo[4,3-b]pyridazine core Provides hydrogen-bonding and π-stacking interfaces for target binding SLU-2633 (antiparasitic), 22i (c-Met inhibitor)
Naphthalenylmethylthio group Enhances hydrophobic interactions and steric bulk; may improve membrane permeability 3-(2-CF~3~-4-Pyr) analogs
Benzamide terminus Modulates solubility and confers specificity for amidase-containing targets 4-Oxo-pyridazinone moiety in 22i

属性

IUPAC Name

4-methyl-N-[2-[6-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5OS/c1-18-9-11-20(12-10-18)26(32)27-16-15-24-29-28-23-13-14-25(30-31(23)24)33-17-21-7-4-6-19-5-2-3-8-22(19)21/h2-14H,15-17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLOQURMGMKTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-methyl-N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H21N5O2S2C_{24}H_{21}N_{5}O_{2}S_{2}, with a molecular weight of 475.6 g/mol. It features a naphthalene moiety linked via a thioether to a triazolo-pyridazine structure, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC₃₄H₂₁N₅O₂S₂
Molecular Weight475.6 g/mol
CAS Number872997-08-5

Research indicates that compounds similar to 4-methyl-N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against key enzymes involved in neurodegenerative diseases. For instance, they may inhibit butyrylcholinesterase (BChE), which is important for cholinergic signaling in the brain.
  • Antimicrobial Activity : The presence of thiazole and triazole rings in the structure suggests potential antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains.
  • Cancer Therapeutics : The triazolo-pyridazine framework has been associated with anticancer activity, targeting specific kinases involved in tumor growth and metastasis.

Study 1: Enzyme Inhibition

A study evaluating similar compounds reported that they exhibited significant inhibitory activity against BChE with an IC50 value comparable to known inhibitors like physostigmine. This suggests potential utility in treating conditions like Alzheimer's disease .

Study 2: Antimicrobial Efficacy

Research on related thiazole derivatives indicated potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Study 3: Cancer Cell Line Studies

In vitro studies demonstrated that compounds with similar structural motifs inhibited the proliferation of cancer cell lines such as HeLa and MCF7. The mechanism was linked to apoptosis induction via caspase activation pathways .

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles possess moderate to good activity against various bacterial strains. This suggests that 4-methyl-N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide could also demonstrate similar effects .

Anticancer Properties

Recent investigations into related compounds have highlighted their potential as anticancer agents. The presence of the triazole moiety is often linked to enhanced cytotoxicity against cancer cell lines. For example, studies have reported that certain triazole derivatives show promising results in MTT assays against various cancer types . The specific mechanisms may involve inhibition of key enzymes or pathways associated with tumor growth.

Enzyme Inhibition

Compounds like 4-methyl-N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may serve as enzyme inhibitors. Research has documented similar structures acting as inhibitors for enzymes like carbonic anhydrase and cholinesterase . These properties could be harnessed for developing treatments for conditions such as glaucoma or Alzheimer's disease.

Antioxidant Activity

The antioxidant potential of triazole derivatives has been explored in various studies. These compounds can scavenge free radicals and may protect cells from oxidative stress-related damage . This property is particularly relevant in neurodegenerative diseases and aging-related conditions.

Case Studies

Several case studies have documented the synthesis and evaluation of triazole-based compounds:

  • Antimicrobial Evaluation : A study synthesized a series of triazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited significant inhibition zones compared to standard antibiotics .
  • Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of various triazole derivatives on cancer cell lines (e.g., HeLa and MCF7). The results showed that certain compounds had IC50 values lower than established chemotherapeutics, indicating their potential as anticancer agents .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, where structural variations at the benzamide and heterocyclic substituents significantly influence properties. Below is a detailed comparison with key analogs:

Substituent Effects on the Benzamide Group
Compound Name Substituent (Position) Electronic Nature Key Properties/Impacts Yield (%) Purity (%) Source
Target Compound 3-(methylsulfanyl) Weakly electron-donating Moderate lipophilicity; potential for sulfur-mediated interactions N/A N/A -
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) 3-(thiomethoxy) Electron-donating Enhanced solubility due to oxygen in thiomethoxy; similar sulfur reactivity N/A 95.0–100
N-(5-(tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) 3-(trifluoromethyl) Strong electron-withdrawing Increased stability and electronegativity; reduced solubility 15 95.5
N-(5-(tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (7) 4-bromo Moderately electron-withdrawing Potential for halogen bonding; steric hindrance 50 95.3
N-(5-(tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide (8) 4-isopropoxy Electron-donating Bulky substituent; improved lipophilicity but possible steric interference 12 97.9

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -Br) enhance metabolic stability but may reduce solubility .
  • Sulfur-containing substituents (e.g., -SMe, -SOMe) may facilitate unique binding interactions in biological systems, though specific data for the target compound is pending .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。